molecular formula C23H23N3O4S B2733384 N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 866894-60-2

N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B2733384
CAS RN: 866894-60-2
M. Wt: 437.51
InChI Key: OREHOILHEDRICB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Heterocyclic Compounds : A study focused on synthesizing novel compounds derived from visnaginone and khellinone, which are structurally related to the compound . These derivatives demonstrated significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antimicrobial Activity : Another research developed thienopyrimidine linked rhodanine derivatives, related to the compound, exhibiting potent antimicrobial activity against various bacterial and fungal strains (Kerru et al., 2019).

Cancer Research and Therapeutic Potential

  • Antifolate and Antitumor Activity : A study on derivatives of 2,4-diaminofuro[2,3-d]pyrimidines, closely related to the compound, revealed significant inhibitory activity against dihydrofolate reductase and promising antitumor properties (Gangjee et al., 2000).

  • β-Lactam Antibiotics Synthesis : Research on N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, structurally similar to the compound, led to the development of key intermediates for the production of β-lactam antibiotics (Cainelli, Galletti, & Giacomini, 1998).

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : A research synthesized analogues of the compound as potential inhibitors of thymidylate synthase and dihydrofolate reductase, showing potential as antitumor agents (Gangjee et al., 2009).

Neuropharmacology

  • Anticonvulsant Agents : A study synthesized derivatives of 4,6-dimethyl-2-thiopyrimidine, structurally related to the compound, as potential anticonvulsants. These compounds showed moderate anticonvulsant activity in vivo (Severina et al., 2020).

  • Histone Deacetylase Inhibition : Research on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, showed significant potential as a histone deacetylase inhibitor, indicating potential use in cancer treatment (Zhou et al., 2008).

Chemical Synthesis and Reactivity

  • Synthesis of Pyrimidines : A study on the synthesis of 2-(Pyrimidin-2'-yl)acetic acids and esters provided insight into the chemical reactivity and synthetic routes of compounds structurally related to the one (Brown & Waring, 1977).

  • Radioactive Labeling for Imaging : Research on the synthesis of [18F]PBR111, a compound structurally akin to the one , highlighted its potential in radioactive labeling for PET imaging, aiding in neuroinflammation studies (Dollé et al., 2008).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-4-29-16-11-9-15(10-12-16)24-19(27)13-31-23-25-20-17-7-5-6-8-18(17)30-21(20)22(28)26(23)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHOILHEDRICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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